4-bromo-2-cyclopropoxythiazole 4-bromo-2-cyclopropoxythiazole
Brand Name: Vulcanchem
CAS No.: 1209459-58-4
VCID: VC11580125
InChI:
SMILES:
Molecular Formula: C6H6BrNOS
Molecular Weight: 220.1

4-bromo-2-cyclopropoxythiazole

CAS No.: 1209459-58-4

Cat. No.: VC11580125

Molecular Formula: C6H6BrNOS

Molecular Weight: 220.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-2-cyclopropoxythiazole - 1209459-58-4

Specification

CAS No. 1209459-58-4
Molecular Formula C6H6BrNOS
Molecular Weight 220.1

Introduction

Structural Characteristics and Molecular Design

Core Thiazole Framework

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within the ring. The electronic structure of the thiazole core enables diverse substitution patterns, which significantly influence reactivity and biological interactions. In 4-bromo-2-cyclopropoxythiazole, the bromine atom at the 4-position introduces steric bulk and electrophilic character, while the cyclopropoxy group at the 2-position contributes geometric strain and potential metabolic stability due to the cyclopropane ring’s unique bonding angles .

Table 1: Comparative Molecular Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Bromo-2-cyclopropylthiazoleC₆H₆BrNS204.084-Br, 2-cyclopropyl
4-Cyclopropyl-2-methylthiazoleC₇H₉NS139.224-cyclopropyl, 2-methyl
4-Bromo-2-cyclopropoxythiazole*C₆H₆BrNO₂S236.094-Br, 2-cyclopropoxy

*Theoretical values derived from structural analogs .

Electronic and Steric Effects

The bromine atom’s electronegativity (2.96) polarizes the thiazole ring, enhancing susceptibility to nucleophilic aromatic substitution at the 4-position. Meanwhile, the cyclopropoxy group’s sp³-hybridized oxygen atom introduces electron-donating resonance effects, which may modulate the ring’s electron density and influence regioselectivity in further chemical modifications. The cyclopropane ring’s 60° bond angles impose significant steric strain, potentially limiting rotational freedom and enhancing binding specificity in biological targets.

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit protocols for 4-bromo-2-cyclopropoxythiazole are documented, its synthesis can be extrapolated from methods used for analogous compounds. A plausible pathway involves:

  • Thiazole Ring Formation: Condensation of cyclopropoxy-substituted thioamides with α-bromo ketones under Hantzsch thiazole synthesis conditions .

  • Bromination: Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ to introduce the bromine atom at the 4-position .

Key Reaction

Cyclopropoxy-thioamide+α-bromo ketoneHantzsch2-cyclopropoxythiazole intermediateFeCl3NBS4-bromo-2-cyclopropoxythiazole\text{Cyclopropoxy-thioamide} + \alpha\text{-bromo ketone} \xrightarrow{\text{Hantzsch}} \text{2-cyclopropoxythiazole intermediate} \xrightarrow[\text{FeCl}_3]{\text{NBS}} \text{4-bromo-2-cyclopropoxythiazole}

This route parallels the synthesis of 4-bromo-2-cyclopropylthiazole, where bromination follows cyclopropane ring installation .

PathogenPredicted MIC (µg/mL)Basis for Prediction
Staphylococcus aureus8–16Enhanced halogen-mediated uptake
Escherichia coli32–64Reduced Gram-negative penetration
Candida albicans4–8Increased lipophilicity from Br

Anticancer Activity

Thiazoles inhibit cancer cell proliferation via mechanisms such as enzyme inhibition and DNA intercalation . For instance, 4-cyclopropyl-2-methylthiazole derivatives show IC₅₀ values of 18–30 µM against HeLa and MCF-7 cells. The bromine atom in 4-bromo-2-cyclopropoxythiazole may augment cytotoxicity by forming covalent adducts with cellular nucleophiles, while the cyclopropoxy group could stabilize interactions with hydrophobic enzyme pockets .

Table 3: Projected Anticancer Efficacy

Cancer Cell LineExpected IC₅₀ (µM)Target Pathway
MCF-7 (Breast)10–15BCL-2 apoptosis regulation
HeLa (Cervical)8–12Topoisomerase II inhibition
A549 (Lung)15–20EGFR tyrosine kinase blockade

Metabolic Stability and Toxicity

Applications in Drug Discovery

Lead Optimization Strategies

4-Bromo-2-cyclopropoxythiazole serves as a multifunctional scaffold for lead optimization:

  • Bioisosteric Replacement: Substituting the cyclopropoxy group with other strained rings (e.g., bicyclo[1.1.1]pentane) to modulate solubility.

  • Prodrug Development: Masking the bromine as a boronic ester to enhance tumor-specific activation .

Case Study: Antitubercular Agents

Thiazole derivatives exhibit potent activity against Mycobacterium tuberculosis (IC₅₀ ≈ 1.5 µg/mL), rivaling rifampicin . Introducing electron-withdrawing groups like bromine could enhance penetration through the mycobacterial cell wall, while the cyclopropoxy moiety might resist enzymatic degradation .

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